molecular formula C11H14O3 B2888753 1-(2,6-Dimethoxy-3-methylphenyl)ethanone CAS No. 857565-00-5

1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Cat. No.: B2888753
CAS No.: 857565-00-5
M. Wt: 194.23
InChI Key: WCGLWSNNYLQSKJ-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C11H14O3 It is a derivative of acetophenone, characterized by the presence of two methoxy groups and a methyl group on the phenyl ring

Preparation Methods

The synthesis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 2,6-dimethoxy-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,6-Dimethoxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures to achieve the desired products.

Scientific Research Applications

1-(2,6-Dimethoxy-3-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic benefits.

    Industry: It is utilized in the production of specialty chemicals and as a building block in the manufacture of dyes and fragrances.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy and methyl groups on the phenyl ring can influence its binding affinity and specificity towards these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

1-(2,6-Dimethoxy-3-methylphenyl)ethanone can be compared with other similar compounds such as:

    1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)ethanone: This compound has hydroxyl groups instead of methoxy groups, which can significantly alter its chemical reactivity and biological activity.

    1-(2,6-Dimethylphenyl)ethanone: Lacks the methoxy groups, resulting in different physical and chemical properties.

    1-(2,4-Dimethoxy-3-methylphenyl)ethanone: The position of the methoxy groups can influence the compound’s reactivity and applications.

Properties

IUPAC Name

1-(2,6-dimethoxy-3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-5-6-9(13-3)10(8(2)12)11(7)14-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGLWSNNYLQSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857565-00-5
Record name 1-(2,6-dimethoxy-3-methylphenyl)ethan-1-one
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